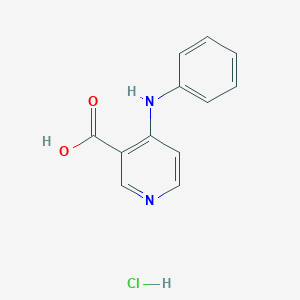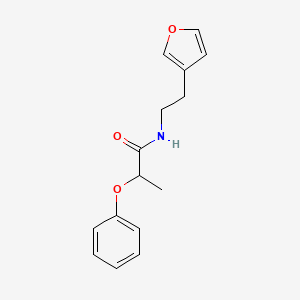
N-(2-(furan-3-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-3-yl)ethyl)-2-phenoxypropanamide” is a chemical compound that contains a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Chemical Reactions Analysis
Furans are known to undergo a variety of chemical reactions. They are important building blocks in organic chemistry, and their synthesis often involves a variety of catalysts . The specific chemical reactions of “this compound” are not directly available from the search results.Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells
Furan derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells (DSSCs). A study demonstrated that phenothiazine derivatives with furan as a conjugated linker showed significant improvements in solar energy-to-electricity conversion efficiency, highlighting the role of furan derivatives in the development of more efficient renewable energy sources (Se Hun Kim et al., 2011).
Antibacterial and Antifungal Activities
Furan-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties. A novel series of compounds demonstrated good activity against various bacterial and fungal strains, indicating the potential of furan derivatives in the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).
Biobased Polyesters
The utilization of furan derivatives as building blocks for the synthesis of biobased polyesters represents an innovative approach to creating sustainable materials. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the development of novel furan-based polyesters with promising properties for various applications (Yi Jiang et al., 2014).
Bio-imaging Applications
Furan derivatives have been employed in the development of fluorescent chemosensors for the detection of metal ions, which are crucial for various biological processes. A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group exhibited selective detection of Cd2+ ions, with potential applications in bio-imaging in live cells and zebrafish (P. Ravichandiran et al., 2020).
Antiprotozoal Activity
Research on furan derivatives has also highlighted their potential in the treatment of protozoal infections. The synthesis and evaluation of 2,5-bis(4-guanylphenyl)furans and related analogues have shown significant antitrypanosomal activity, indicating the potential of furan derivatives in developing treatments for diseases such as trypanosomiasis (B. Das & D. Boykin, 1977).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-12(19-14-5-3-2-4-6-14)15(17)16-9-7-13-8-10-18-11-13/h2-6,8,10-12H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRVRNFKINHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=COC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
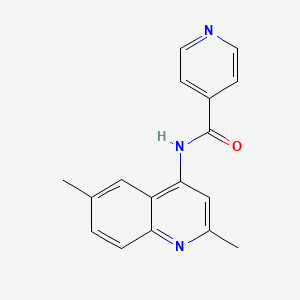
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)
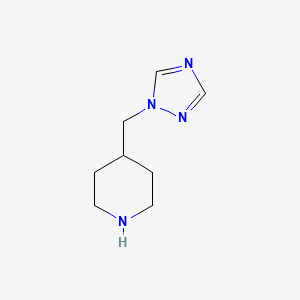



![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)
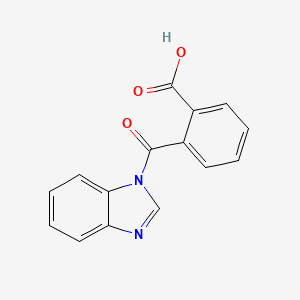

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

